molecular formula C17H19FN2O3S B4837147 3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide

3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide

Cat. No. B4837147
M. Wt: 350.4 g/mol
InChI Key: ANJZHHVCYMPOGF-UHFFFAOYSA-N
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Description

The compound belongs to a class of sulfonamide molecules that have garnered interest for their diverse range of biological activities and chemical properties. Sulfonamides are known for their versatility in chemical synthesis and applications in medicinal chemistry, owing to their unique structural characteristics and reactivity patterns.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines or amides in the presence of a base. For example, Durgun et al. (2016) described the synthesis and characterization of a sulfonamide compound using spectroscopic techniques, highlighting the steps involved in the preparation and the structural confirmation through FT-IR, 1H-NMR, 13C-NMR, and X-ray crystallography (Durgun et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using a combination of spectroscopic methods and X-ray crystallography. The structural analysis reveals the orientation of the sulfonamide group in relation to other functional groups within the molecule, which is crucial for understanding the compound's reactivity and interactions. For instance, the study by Durgun et al. provides detailed insights into the molecular geometry, vibrational frequencies, and electronic structure of a sulfonamide compound (Durgun et al., 2016).

Chemical Reactions and Properties

Sulfonamide compounds can participate in various chemical reactions, leveraging the reactivity of the sulfonamide group. These reactions include sulfonation, amidation, and coupling reactions, which are pivotal in the synthesis of diverse chemical entities. The reactivity and chemical properties of sulfonamides are influenced by the electronic characteristics of the substituents attached to the sulfonamide nitrogen and the adjacent aromatic system.

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystallinity, can be determined using standard analytical techniques. These properties are essential for understanding the compound's behavior in different solvents and conditions, which is crucial for its application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and nucleophilicity of the sulfonamide nitrogen, play a significant role in their biological activity and chemical reactivity. These properties are often explored through experimental studies and computational methods to gain insights into the compound's interaction with biological targets and its reactivity in chemical synthesis.

For a more detailed exploration of these aspects and access to a wider range of scientific insights, please refer to the following sources:

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. For example, if it’s a drug, it could interact with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with this compound would be determined by toxicological studies. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

The future research directions for this compound could include exploring its potential applications, studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-N-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-20(2)24(22,23)14-10-7-13(8-11-14)9-12-17(21)19-16-6-4-3-5-15(16)18/h3-8,10-11H,9,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJZHHVCYMPOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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